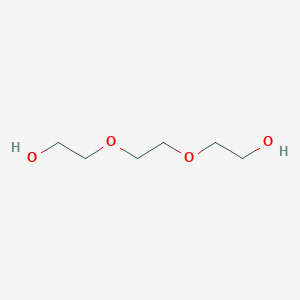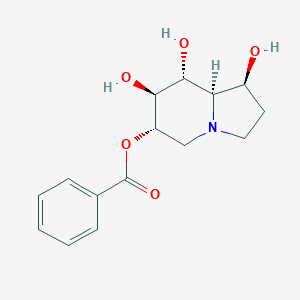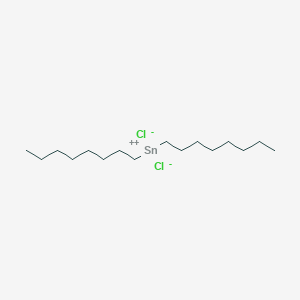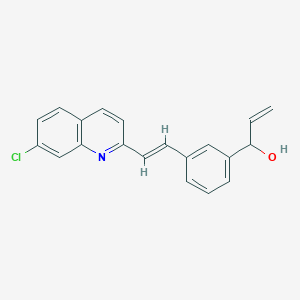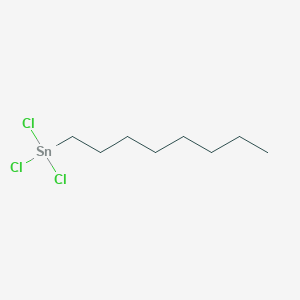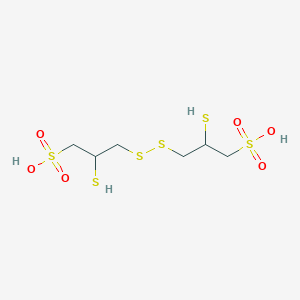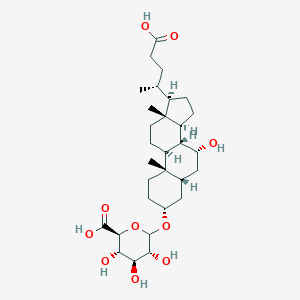
N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide, commonly known as hexamethylphosphoramide (HMPA), is a polar aprotic solvent that is widely used in scientific research. It has a unique structure that makes it a highly effective solvent for a variety of chemical reactions.
Mecanismo De Acción
The unique structure of N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide makes it a highly effective solvent for a variety of chemical reactions. It has a polar, aprotic nature, which allows it to dissolve a wide range of organic and inorganic compounds. N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide has also been shown to act as a Lewis base, which can enhance the reactivity of certain chemical reactions.
Efectos Bioquímicos Y Fisiológicos
While N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide is a highly effective solvent, it is also known to have some biochemical and physiological effects. It has been shown to have a toxic effect on some biological systems, including liver cells and lymphocytes. N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide has also been shown to have a mutagenic effect on some bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide is its versatility as a solvent. It is highly effective in a wide range of chemical reactions and can be used for the synthesis of a variety of organic compounds. However, N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide is also known to have some limitations. It can be difficult to remove from reaction mixtures, and it has been shown to have a toxic effect on some biological systems.
Direcciones Futuras
There are several areas of future research that could be explored with regards to N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide. One potential area of interest is the development of new synthetic methods for N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide that are more efficient and environmentally friendly. Another area of interest is the investigation of the toxic effects of N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide on biological systems, and the development of new methods for mitigating these effects. Finally, there is also potential for the development of new applications for N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide in fields such as medicine and materials science.
Métodos De Síntesis
N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide is typically synthesized by reacting phosphorus trichloride with dimethylamine in the presence of a catalyst, followed by reaction with phenanthrene in the presence of a base. The resulting product is then treated with iodine to form the diiodide salt.
Aplicaciones Científicas De Investigación
N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide is a versatile solvent that is widely used in scientific research, particularly in organic chemistry. It is commonly used as a reaction medium for a variety of chemical reactions, including nucleophilic substitution, elimination, and addition reactions. N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide has also been used as a solvent for the synthesis of a variety of organic compounds, including peptides, nucleotides, and carbohydrates.
Propiedades
Número CAS |
117345-88-7 |
|---|---|
Nombre del producto |
N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide |
Fórmula molecular |
C25H29I2N3 |
Peso molecular |
625.3 g/mol |
Nombre IUPAC |
trimethyl-[6-phenyl-3-(trimethylazaniumyl)phenanthridin-8-yl]azanium;diiodide |
InChI |
InChI=1S/C25H29N3.2HI/c1-27(2,3)19-12-14-21-22-15-13-20(28(4,5)6)17-24(22)26-25(23(21)16-19)18-10-8-7-9-11-18;;/h7-17H,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
UOKNTNXWHGZPQS-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)C1=CC2=C(N=C3C=C(C=CC3=C2C=C1)[N+](C)(C)C)C4=CC=CC=C4.[I-].[I-] |
SMILES canónico |
C[N+](C)(C)C1=CC2=C(N=C3C=C(C=CC3=C2C=C1)[N+](C)(C)C)C4=CC=CC=C4.[I-].[I-] |
Sinónimos |
6-phenylphenanthridine-3,8-bis(trimethylammonium iodide) compound 76-805 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



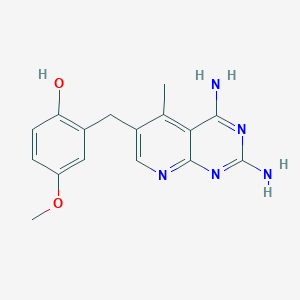
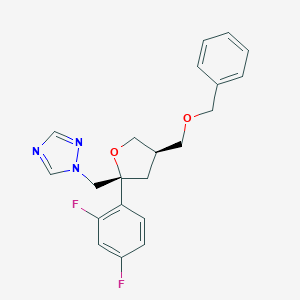
![1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B49587.png)
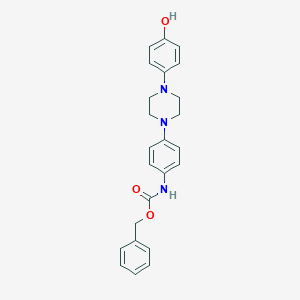
![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B49589.png)
